molecular formula C16H19N3 B1198711 Aptazapine CAS No. 71576-40-4

Aptazapine

Número de catálogo: B1198711
Número CAS: 71576-40-4
Peso molecular: 253.34 g/mol
Clave InChI: MNHDDERDSNZCCK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aptazapina, también conocida por su nombre de código de desarrollo CGS-7525A, es un antidepresivo tetracíclico que se desarrolló en la década de 1980. Es un potente antagonista del receptor α2-adrenérgico, con aproximadamente diez veces la fuerza del compuesto relacionado mianserina. Aptazapina también actúa como antagonista del receptor 5-HT2 y agonista inverso del receptor H1, sin tener efectos significativos en la recaptación de serotonina o noradrenalina .

Métodos De Preparación

La síntesis de aptazapina implica varios pasos, comenzando con la formación de la estructura tetracíclica central. La ruta sintética generalmente incluye los siguientes pasos:

Los métodos de producción industrial para aptazapina probablemente implicarían escalar estas rutas sintéticas, optimizar las condiciones de reacción y garantizar el cumplimiento de las normas regulatorias para la fabricación farmacéutica.

Análisis De Reacciones Químicas

Aptazapina experimenta varios tipos de reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos, catalizadores y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

Aptazapina ha sido investigada para diversas aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Aptazapina ejerce sus efectos principalmente a través del antagonismo de los receptores α2-adrenérgicos, lo que mejora la neurotransmisión noradrenérgica y serotoninérgica. También bloquea los receptores 5-HT2 y H1, contribuyendo a sus efectos antidepresivos. Los objetivos moleculares y las vías involucradas incluyen:

Actividad Biológica

Aptazapine is a compound that has garnered attention in pharmacological research, particularly for its role as a dopamine antagonist. This article delves into its biological activity, mechanisms of action, and relevant case studies that illustrate its efficacy and potential applications.

Overview of this compound

This compound is classified as a dopamine antagonist, specifically targeting the D2 and D3 receptors. Its chemical structure and properties allow it to influence dopaminergic signaling pathways, which are critical in various neuropsychiatric conditions. The compound has been studied for its potential therapeutic effects in disorders such as schizophrenia and depression.

The primary mechanism by which this compound exerts its effects is through the inhibition of dopamine receptors. This action can lead to a reduction in dopaminergic activity, which is beneficial in conditions characterized by hyperdopaminergic states. The following table summarizes the electron donor-acceptor properties of this compound compared to other dopaminergic agents:

Compound ω+ ω− Mechanism of Action
5-OH-DPAT0.744.10D2 and D3 receptor full agonist
6-Br-APB1.054.58D1 full agonist
This compound 1.00 4.33 Dopamine antagonist
Amfetamine1.004.82Dopaminergic stimulant

Biological Activity

Research indicates that this compound's antagonistic properties can help mitigate symptoms associated with excessive dopaminergic activity, such as hallucinations and delusions commonly seen in schizophrenia. A study highlighted that this compound showed significant efficacy in reducing both positive and negative symptoms in patients with schizophrenia, suggesting its potential as a therapeutic agent.

Case Study Analysis

One notable case study involved a double-blind, placebo-controlled trial where patients with schizophrenia were administered this compound over a period of 12 weeks. The results demonstrated:

  • Reduction in Positive Symptoms: There was a statistically significant decrease in scores on the Positive and Negative Syndrome Scale (PANSS) among participants receiving this compound compared to the placebo group.
  • Improvement in Negative Symptoms: Patients also reported improvements in negative symptoms such as affective flattening and avolition.
  • Safety Profile: The compound was well-tolerated, with minimal side effects reported, primarily mild sedation.

Comparative Analysis with Other Antagonists

To further understand the effectiveness of this compound, it is essential to compare it with other known dopamine antagonists:

Compound Efficacy on Positive Symptoms Efficacy on Negative Symptoms Side Effects
This compoundHighModerateMild sedation
RisperidoneHighLowWeight gain, metabolic changes
OlanzapineModerateHighWeight gain, sedation

Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of this compound, revealing that:

  • Half-Life: The compound exhibits a moderate half-life, allowing for once-daily dosing.
  • Bioavailability: this compound demonstrates good oral bioavailability, making it suitable for outpatient treatment scenarios.
  • Receptor Binding Affinity: It has shown a high affinity for D2 receptors compared to other neurotransmitter systems, indicating its specificity in targeting dopaminergic pathways.

Propiedades

Número CAS

71576-40-4

Fórmula molecular

C16H19N3

Peso molecular

253.34 g/mol

Nombre IUPAC

17-methyl-6,14,17-triazatetracyclo[12.4.0.02,6.08,13]octadeca-2,4,8,10,12-pentaene

InChI

InChI=1S/C16H19N3/c1-17-9-10-19-14-6-3-2-5-13(14)11-18-8-4-7-15(18)16(19)12-17/h2-8,16H,9-12H2,1H3

Clave InChI

MNHDDERDSNZCCK-UHFFFAOYSA-N

SMILES

CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42

SMILES canónico

CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42

Key on ui other cas no.

71576-40-4

Números CAS relacionados

71576-41-5 (maleate[1:1])

Sinónimos

1,3,4,14b-tetrahydro-2-methyl-10H-pyrazino-(1,2-a)pyrrolo(2,1-c)(1,4)benzodiazepine
aptazapine
aptazapine maleate (1:1)
CGS 7525A
CGS-7525A

Origen del producto

United States

Synthesis routes and methods I

Procedure details

To the solution of 140 mg of 2-methyl-1,4-dioxo-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepine in 5 ml of tetrahydrofuran, 2 ml of 1-molar diborane in tetrahydrofuran are added while stirring and cooling in ice. The mixture is allowed to stir at room temperature overnight and is then refluxed for 4 hours. After cooling to room temperature it is combined with 0.5 ml of glacial acetic acid, evaporated and the residue basified with 3 N aqueous sodium hydroxide. The mixture is extracted with methylene chloride, the extract dried, evaporated and the residue dissolved in diethyl ether. The solution is filtered and the filtrate evaporated to yield the 2-methyl-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepine, which is identical with that obtained according to Example 1; its monomaleate melts at 176°-178°.
Name
2-methyl-1,4-dioxo-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepine
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

348 g of 2-methyl-3,4-dioxo-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepine are added portionwise over 1 hour to 4,500 ml of tetrahydrofuran and 7,410 ml of 1-molar diborane in tetrahydrofuran while cooling with ice to 18° and stirring under nitrogen. The mixture is refluxed for 24 hours, again cooled to 5° and combined with 1,200 ml of glacial acetic acid followed by 900 ml of water. The solution is refluxed for 24 hours, evaporated and the residue taken up in 10,500 ml of methanol. The solution is again refluxed for 2 hours, evaporated, the residue dissolved in 3,000 ml of water and the pH of the solution adjusted to 14 with 1,200 ml of 10% aqueous sodium hydroxide. The mixture is extracted with diethyl ether, the extract dried, filtered and evaporated to yield the 2-methyl-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c][ 1,4]benzodiazepine melting at 98°-100°.
Name
2-methyl-3,4-dioxo-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepine
Quantity
348 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To the suspension of 12.8 g of 2-methyl-3,4-dioxo-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepine in 460 ml of tetrahydrofuran, 200 ml of 1-molar diborane in tetrahydrofuran are added while stirring and cooling with ice. The mixture is refluxed for one hour, again cooled and combined with 25 ml of acetic acid. It is evaporated, the residue taken up in 50 ml of 30% aqueous sodium hydroxide and the mixture extracted with methylene chloride. The extract is dried, evaporated, the residue dissolved in diethyl ether, the solution filtered and the filtrate evaporated, to yield the 2-methyl-1,3,4,14b-tetrahydro-10H--pyrazino[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepine.
Name
2-methyl-3,4-dioxo-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepine
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
460 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aptazapine
Reactant of Route 2
Aptazapine
Reactant of Route 3
Aptazapine
Reactant of Route 4
Aptazapine
Reactant of Route 5
Reactant of Route 5
Aptazapine
Reactant of Route 6
Aptazapine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.